molecular formula C14H12O3 B3054728 o-Tolyl salicylate CAS No. 617-01-6

o-Tolyl salicylate

Cat. No.: B3054728
CAS No.: 617-01-6
M. Wt: 228.24 g/mol
InChI Key: KITKATPLNVHGFC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

o-Tolyl salicylate, also known as 2-Methylphenyl 2-hydroxybenzoate , is a derivative of salicylate. Salicylates are known to directly and irreversibly inhibit COX-1 and COX-2 enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Mode of Action

The mode of action of this compound is likely similar to that of other salicylates. Salicylates inhibit prostaglandin synthesis under specific conditions of low peroxide tone . This inhibition is achieved by the salicylate’s interaction with its primary targets, the COX-1 and COX-2 enzymes .

Biochemical Pathways

Salicylates, including this compound, are synthesized from chorismate, which is derived from the shikimate pathway . In plants and bacteria, salicylates can undergo several modifications to carry out their specific functions . In plants, two salicylic acid biosynthetic pathways have been elucidated, namely, the ICS and the PAL pathways .

Pharmacokinetics

For instance, aspirin, a commonly used salicylate, is rapidly absorbed and hydrolyzed to salicylic acid by nonspecific esterases in the liver and, to a lesser extent, the stomach . The serum half-life of aspirin is approximately 20 minutes . Salicylic acid is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .

Result of Action

The primary result of this compound’s action is likely the inhibition of prostaglandin synthesis, leading to its analgesic and anti-inflammatory activity . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, salicylic acid plays crucial roles in the regulation of different biochemical and physiological processes, including growth, environmental stress, and defense responses against pathogens . .

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Tolyl salicylate can be synthesized through the esterification of salicylic acid with o-tolyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the Kolbe-Schmitt process, where salicylic acid is synthesized from phenol and carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide. The resulting salicylic acid is then esterified with o-tolyl alcohol to produce this compound .

Chemical Reactions Analysis

Types of Reactions: o-Tolyl salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

o-Tolyl salicylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of o-Tolyl Salicylate: this compound is unique due to its specific structural features, which confer distinct light-stabilizing properties. Its ability to extend the service life of materials such as polymers and rubber makes it particularly valuable in industrial applications .

Properties

IUPAC Name

(2-methylphenyl) 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-6-2-5-9-13(10)17-14(16)11-7-3-4-8-12(11)15/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITKATPLNVHGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210694
Record name o-Tolyl salicylate
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Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

semisolid to solid with a eucalyptus odour
Record name o-Tolyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/875/
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Boiling Point

180.00 °C. @ 2.00 mm Hg
Details The Good Scents Company Information System
Record name o-Tolyl salicylate
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Solubility

insoluble in water; soluble in some oils, soluble (in ethanol)
Record name o-Tolyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.164-1.174
Record name o-Tolyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/875/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

617-01-6
Record name 2-Methylphenyl 2-hydroxybenzoate
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Record name O-TOLYL SALICYLATE
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Record name o-Tolyl salicylate
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Melting Point

25.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name o-Tolyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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